molecular formula C27H28N4O4S B2934125 4-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide CAS No. 451465-29-5

4-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide

カタログ番号: B2934125
CAS番号: 451465-29-5
分子量: 504.61
InChIキー: LTVIMLOTFCUZMY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide (CAS: 451465-29-5, molecular formula: C₂₇H₂₈N₄O₄S) features a 3,4-dihydroquinazolin-4-one core substituted at the 2-position with a sulfanyl group linked to a carbamoylmethyl moiety and at the 3-position with a butanamide chain terminating in a furan-2-ylmethyl group (Fig. 1) . The quinazolinone scaffold is a privileged structure in medicinal chemistry, known for diverse bioactivities, including kinase inhibition and anti-inflammatory effects. The furan-2-ylmethyl substituent may influence metabolic stability and target engagement due to its heteroaromatic nature.

特性

IUPAC Name

4-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O4S/c1-2-19-11-13-20(14-12-19)29-25(33)18-36-27-30-23-9-4-3-8-22(23)26(34)31(27)15-5-10-24(32)28-17-21-7-6-16-35-21/h3-4,6-9,11-14,16H,2,5,10,15,17-18H2,1H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVIMLOTFCUZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide is a complex organic molecule with significant potential in pharmaceutical research. It features a quinazoline core, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the compound's biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C34H38N4O3S , with a molecular weight of 582.8 g/mol . The structure includes:

  • A quinazoline nucleus.
  • A sulfanyl group.
  • Various aromatic functionalities.

This unique architecture contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Preliminary studies suggest that the compound exhibits significant anticancer properties. Research has indicated that derivatives of quinazoline compounds can induce apoptosis in cancer cells by modulating key signaling pathways and inhibiting specific enzymes involved in tumor growth. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and prostate cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies demonstrate that quinazoline derivatives possess broad-spectrum antimicrobial effects, potentially inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

Research indicates that this compound may have anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. Such properties are crucial for developing treatments for inflammatory diseases like arthritis .

The proposed mechanisms through which 4-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide exerts its biological effects include:

  • Enzyme Inhibition : Binding to and inhibiting key enzymes involved in cancer progression and inflammation.
  • Signaling Pathway Modulation : Interacting with cellular receptors to alter signaling pathways that regulate cell proliferation and apoptosis.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells through activation of apoptotic pathways .

Synthesis Methods

The synthesis of this compound involves multi-step reactions that require careful optimization to ensure high yields and purity. Key steps include:

  • Formation of the quinazoline core through cyclization reactions.
  • Introduction of the sulfanyl group via nucleophilic substitution.
  • Coupling reactions to attach the furan moiety and other functional groups .

Case Studies

Several studies have explored the biological activity of similar quinazoline derivatives:

StudyCompoundActivityFindings
Gursoy & Karal (2003)2-MercaptoquinazolineAnticancerInduced apoptosis in breast cancer cells
Al-Suwaidan et al. (2016)Quinazoline DerivativeAntitumorInhibited tumor growth in vivo models
Pandey et al. (2009)Quinazoline SulfideAntimicrobialEffective against multiple bacterial strains

These studies highlight the therapeutic potential of quinazoline derivatives, supporting further investigation into 4-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related quinazolinone derivatives highlights key differences in substituents and biological activities:

Compound ID/Name Core Structure Substituents/R Groups Biological Activity Reference
Target Compound (451465-29-5) Quinazolin-4-one - 2-(Carbamoylmethyl)sulfanyl
- 3-(N-(furan-2-ylmethyl)butanamide)
- 4-Ethylphenyl
Not explicitly reported
4-(2-(2-(Methylthio)-4-oxoquinazolin-3-yl)ethyl)benzenesulfonamide Quinazolin-4-one - 2-Methylthio
- 3-(4-Benzenesulfonamidylethyl)
Not specified; sulfonamide enhances solubility
Disubstituted 1,4-dihydropyridine-quinazolinone hybrids (3a-h) Quinazolin-4-one - 3-(4-Sulfamoylphenyl)
- 1-(1,4-dihydropyridinylmethyl)
Antiulcer activity (comparable to ranitidine)
2-{[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (477329-16-1) Quinazolin-4-one - 2-Sulfanylacetamide
- 3-(4-Chlorophenyl)
- 4-Sulfamoylphenyl
Not specified
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(thiazol-2-yl)butanamide Butanamide derivative - Thiazol-2-yl
- 4-Methylphenylsulfonyl
Not specified

Key Structural Differences and Implications

Sulfanyl Group Modifications :

  • The target compound’s sulfanyl group is linked to a carbamoylmethyl-4-ethylphenyl moiety, whereas analogues like 477329-16-1 () use a simpler sulfanylacetamide chain . The carbamoyl group may enhance hydrogen-bonding interactions, while the ethylphenyl substituent increases lipophilicity.
  • In 4-(2-(2-(Methylthio)-4-oxoquinazolin-3-yl)ethyl)benzenesulfonamide (), the methylthio group and benzenesulfonamide improve aqueous solubility but reduce steric bulk compared to the target’s carbamoylmethyl group .

Amide Chain Variations: The target’s N-(furan-2-ylmethyl)butanamide chain contrasts with the thiazol-2-yl group in 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(thiazol-2-yl)butanamide (). Furan’s oxygen atom may confer lower metabolic stability than thiazole’s sulfur, but it could reduce toxicity . Compounds in feature a 1,4-dihydropyridine-methyl group, which confers antiulcer activity via calcium channel modulation. The target’s lack of this moiety suggests a divergent mechanism .

Biological Activity Trends: Antiulcer Activity: highlights that sulfamoylphenyl-substituted quinazolinones exhibit antiulcer effects, likely due to proton pump inhibition. The target’s 4-ethylphenyl group may shift activity toward other targets, such as kinases or proteases . Synthetic Accessibility: The target’s synthesis likely parallels ’s S-alkylation methods (e.g., K₂CO₃ in acetone), but the furan-2-ylmethyl butanamide requires additional coupling steps .

Physicochemical and Pharmacokinetic Comparisons

  • Solubility : Sulfonamide derivatives (e.g., 477329-16-1 ) exhibit higher aqueous solubility than the target’s carbamoyl-methyl group, which may limit oral bioavailability .
  • Metabolic Stability : The furan ring in the target is prone to oxidative metabolism, whereas thiazole-containing analogues () may resist such degradation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。